Chlorobis(pentafluoroethyl)phosphine

Übersicht

Beschreibung

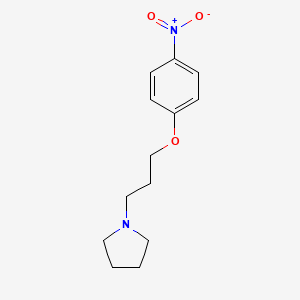

Chlorobis(pentafluoroethyl)phosphine is a chemical compound with the molecular formula C4ClF10P . It is used in pharmaceutical testing .

Synthesis Analysis

Chlorobis(pentafluoroethyl)phosphine can be synthesized from the technical product (C2F5)(3)PF2. This compound is first reduced with NaBH4 in a solvent-free reaction at 120 degrees C . The product, P(C2F5)(3), is then treated with an excess of an aqueous sodium hydroxide solution to afford the corresponding phosphinite salt Na+(C2F5)(2)PO- selectively under liberation of pentafluoroethane. Subsequent chlorination with PhPCl4 results in the selective formation of (C2F5)(2)PCl, which is isolated by fractional condensation .Molecular Structure Analysis

The molecular structure of Chlorobis(pentafluoroethyl)phosphine has been analyzed in the gas phase . The gas electron diffraction (GED) pattern for (C2F5)(2)PCl was recorded and found to be described by a two-conformer model .Chemical Reactions Analysis

Tertiary phosphines, like Chlorobis(pentafluoroethyl)phosphine, have been found to be useful in transition metal catalysis and organocatalysis . They inspire the design of new phosphines of various structures and the tuning of their properties .Wissenschaftliche Forschungsanwendungen

Synthesis of Ribonucleotides : Chlorobis(amino)phosphines, including derivatives similar to Chlorobis(pentafluoroethyl)phosphine, have been used in the chemical synthesis of dimer ribonucleotides. These compounds react with ribonucleosides and thiols to form phosphorothioites, leading to the creation of ribonucleoside phosphorodithioate triesters. This method is significant in the study of nucleic acids and their analogues (Petersen & Nielsen, 1990).

Structural Analysis in Inorganic Chemistry : Chlorobis(tricyclohexylphosphine)(sulfur dioxide)rhodium(I), a compound structurally related to Chlorobis(pentafluoroethyl)phosphine, has been studied for its unique square planar structure with trans phosphines. The bonding and conformation of such complexes are critical in understanding metal-ligand interactions in inorganic chemistry (Kubas & Ryan, 1981).

Catalysis and Ligand Chemistry : Chlorobis(triphenylphosphine)-nickel(II) complexes, related to Chlorobis(pentafluoroethyl)phosphine, have been utilized in the preparation of cationic pyridinylidene and quinolinylidene complexes. These studies are crucial in developing novel catalytic systems and understanding ligand-metal interactions (Schneider et al., 2006).

Chiral Phosphine Ligands in Organic Synthesis : Chiral ferrocenylphosphine ligands, similar in function to Chlorobis(pentafluoroethyl)phosphine, have been synthesized and used in palladium-catalyzed asymmetric allylation. This research is significant in the field of organic synthesis and the development of chiral catalysts (Sawamura et al., 1992).

Electrochemistry and Battery Technology : Tris(pentafluorophenyl)phosphine, a compound with similarities to Chlorobis(pentafluoroethyl)phosphine, has been investigated as an electrolyte additive to improve the cycling performance of high voltage lithium-ion batteries. This is crucial for advancing battery technology and materials science (Xu et al., 2012).

Safety And Hazards

Zukünftige Richtungen

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties , suggesting potential future directions in the field of phosphine chemistry.

Eigenschaften

IUPAC Name |

chloro-bis(1,1,2,2,2-pentafluoroethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF10P/c5-16(3(12,13)1(6,7)8)4(14,15)2(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMISLQQSOAARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)P(C(C(F)(F)F)(F)F)Cl)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4ClF10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373899 | |

| Record name | Bis(pentafluoroethyl)phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorobis(pentafluoroethyl)phosphane | |

CAS RN |

35449-89-9 | |

| Record name | Bis(pentafluoroethyl)phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione](/img/structure/B1596967.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B1596982.png)